Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate
Description
Structure
3D Structure
Properties
CAS No. |
93982-97-9 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
XQRWVVSMZKGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction to Form 3-Benzylmethylamino-1-phenyl-1-propanone Hydrochloride
- Reactants: Acetophenone, paraformaldehyde, and N-methylbenzylamine.
- Conditions: Acidic medium (hydrochloric or sulfuric acid), solvent such as C1-C4 alcohols (e.g., ethanol or 2-propanol), temperature 50–100 °C, reaction time 3–30 hours.
- Outcome: Formation of 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride with yields up to 90%, significantly higher than previously reported 50% yields.
- Notes: Use of high-boiling alcohols allows azeotropic removal of water, improving yield and purity.
Conversion to N-Benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine
- Intermediate: 3-Benzylmethylamino-1-phenyl-1-propanone hydrochloride is converted to N-benzyl-N-methyl-3-chloro-3-phenylpropylamine hydrochloride by reaction with thionyl chloride (SOCl2) under reflux.
- Substitution: The chloro intermediate is reacted with o-cresol (2-methylphenol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), acetone, or acetonitrile.
- Base: Potassium carbonate or potassium tert-butoxide is used to facilitate nucleophilic substitution.
- Conditions: Room temperature to 80 °C, reaction time 2–24 hours.
- Yield: High total yield (~90%) of N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine.
Carbamate Formation
- Reagent: Phenyl chloroformate is added dropwise to the amine solution at 80 °C.
- Reaction: Formation of alkyl/aryl (R)-3-(2-methylphenoxy)-3-phenylpropylmethyl carbamate.
- Post-reaction: After stirring at 80 °C for 30 minutes, methanol is added dropwise at 50 °C to quench the reaction.
- Isolation: The crude carbamate is evaporated and dissolved in DMSO for further processing.
Hydrolysis and Conversion to Final Product
- Hydrolysis: The carbamate is hydrolyzed with 5M potassium hydroxide (KOH) in DMSO at 50–100 °C for 30 minutes.
- Work-up: After cooling, the mixture is extracted with toluene and water to separate organic and aqueous phases.
- Final conversion: The base is converted to the hydrochloride salt by addition of concentrated hydrochloric acid at 0 °C.
- Crystallization: The product is crystallized from solvents such as ethyl methyl ketone, toluene, or ethyl acetate to achieve high purity.
Resolution and Racemization
- Resolution: The racemic amine is reacted with optically active acids (e.g., mandelic acid, tartaric acid derivatives) to form diastereomeric salts, allowing separation of enantiomers.
- Racemization: The undesired enantiomer can be racemized using inorganic or organic bases (e.g., alkali metal hydroxides or alkoxides) in organic solvents, enabling recycling and improving overall yield.
- Purity: Final product purity reaches chemical purity of 99.7% and optical purity of 99.8%, confirmed by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Summary Table of Key Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mannich Reaction | Acetophenone, paraformaldehyde, N-methylbenzylamine, acid, C1-C4 alcohol | 50–100 | 3–30 | ~90 | Azeotropic water removal improves yield |
| Chlorination | Intermediate amine + SOCl2 | Reflux (~60–70) | 3 | 94 | Formation of chloro intermediate |
| Nucleophilic substitution | Chloro intermediate + o-cresol + K2CO3/DMSO | 20–80 | 2–24 | ~90 | High yield substitution |
| Carbamate formation | Amine + phenyl chloroformate | 80 | 0.5 | - | Methanol quench after reaction |
| Hydrolysis and salt formation | Carbamate + 5M KOH in DMSO, then HCl | 50–100 | 0.5 | - | Final hydrochloride salt formation |
| Resolution and racemization | Diastereomeric salt formation and base racemization | 0–25 | 4–16 | - | Optical purity >99.8% |
Analytical and Purity Data
- Differential Scanning Calorimetry (DSC): Phase change peak at 167.1 °C (onset 164.8 °C).
- X-ray Powder Diffraction (XRPD): Characteristic diffraction peaks at 7.92°, 11.53°, 12.29°, 14.41°, 15.01°, 17.21°, 19.84°, 19.98°, 21.32°, 21.55°, 22.54°, 23.03°, 23.65°, 24.60°, 24.73°, 27.53°, 28.51°, 28.75°, 31.24° 2θ (CuKα radiation).
- Chemical Purity: 99.7%
- Optical Purity: 99.8%
Research Findings and Notes
- The described synthetic route allows for high overall yield and purity of Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate.
- The use of optically active acids for resolution and the racemization of undesired enantiomers optimize the process efficiency.
- The process is scalable and suitable for industrial production, with careful control of temperature and reaction times critical for maximizing yield.
- The compound’s preparation is closely related to atomoxetine synthesis, sharing intermediates and reaction types.
Chemical Reactions Analysis
Types of Reactions
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .
Scientific Research Applications
Pharmaceutical Applications
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate serves as an important intermediate in the synthesis of atomoxetine, a medication primarily used to treat Attention Deficit Hyperactivity Disorder (ADHD). The compound exhibits selective norepinephrine reuptake inhibition, which is pivotal for its therapeutic effects.
Synthesis and Mechanism
The synthesis of this compound typically involves the reaction of racemic N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine with an alkyl chloroformate. This reaction results in the formation of the carbamate, which can subsequently be hydrolyzed to yield the active pharmaceutical ingredient (API) . The process allows for the production of high-purity enantiomers, essential for effective pharmacological action.
Case Study: Atomoxetine Efficacy
A clinical study highlighted the efficacy of atomoxetine derived from this compound in managing ADHD symptoms. Patients exhibited significant improvements in attention and impulse control compared to placebo groups, demonstrating the compound's therapeutic potential .
Agricultural Applications
In agriculture, this compound is utilized as an insecticide and acaricide . Its effectiveness against a range of pests makes it a valuable tool in crop protection.
Effectiveness and Usage
The compound acts by disrupting the nervous system of insects, leading to paralysis and death. It is particularly effective against common agricultural pests such as aphids and spider mites. Field trials have shown that crops treated with this compound exhibit higher yields and reduced pest damage compared to untreated controls .
Toxicological Insights
Despite its beneficial applications, this compound poses certain health risks. Exposure can lead to symptoms consistent with carbamate poisoning, including headaches, dizziness, and respiratory distress .
Health Hazard Summary
- Acute Effects: Rapid exposure can result in severe poisoning symptoms.
- Chronic Effects: Long-term exposure may affect the nervous system; however, it has not been conclusively linked to cancer .
Comparative Analysis Table
| Application Area | Description | Health Risks | Effectiveness |
|---|---|---|---|
| Pharmaceuticals | Intermediate for atomoxetine synthesis | Potential for carbamate poisoning | High efficacy in ADHD treatment |
| Agriculture | Insecticide and acaricide | Respiratory distress upon exposure | Effective against various pests |
Mechanism of Action
The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
Chlorophenyl-Substituted Carbamates
describes 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i). These derivatives exhibit increased lipophilicity due to chlorine substituents, as measured by HPLC-derived capacity factors (log k). In contrast, phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate lacks halogen substituents, which may reduce its metabolic stability but improve synthetic accessibility.
Table 1: Lipophilicity and Structural Comparison
| Compound | Substituents | log k (HPLC) | Key Features |
|---|---|---|---|
| Phenyl methyl[3-(2-methylphenoxy)... | 2-methylphenoxy, phenylpropyl | Not reported | Branched chain, aromaticity |
| 4-Chloro-2-{[(3-ClPh)amino]CO}Ph... | 3-chlorophenyl, Cl | 2.8–3.5 | High lipophilicity, enzyme inhibition |
Heterocyclic Carbamate Derivatives
lists carbamates with benzofuran and isoxazole cores, such as (5-chloro-3-phenyl-1-benzofuran-2-yl)methyl N-phenylcarbamate. However, heterocycles like isoxazole may introduce metabolic liabilities (e.g., oxidative degradation). The target compound’s purely aromatic system (phenyl and phenoxy groups) offers simpler metabolic pathways but may limit target specificity .
Hydroxy-Substituted Carbamates
3-Hydroxy-2-phenylpropyl carbamate (CAS: 201215-90-9, ) contains a hydroxyl group, increasing solubility in polar solvents. This contrasts with the methylphenoxy group in the target compound, which prioritizes lipophilicity. Hydroxyl groups also introduce susceptibility to glucuronidation, a common metabolic pathway, whereas methylphenoxy groups may prolong half-life .
Research Findings and Implications
- Lipophilicity vs. Bioactivity: Chlorinated carbamates () prioritize lipophilicity for membrane penetration, while hydroxylated variants () favor solubility. The target compound balances these traits via methylphenoxy and phenyl groups.
- Metabolic Stability : Heterocyclic derivatives () may face faster clearance due to oxidative metabolism, whereas the target compound’s aromatic system could enhance stability.
- Industrial Applicability : As an intermediate (), the compound’s synthesis is likely optimized for scalability, contrasting with complex heterocyclic routes in .
Biological Activity
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate (commonly referred to as PMMPC) is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
PMMPC is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO3 |
| Molecular Weight | 375.46 g/mol |
| Density | 1.149 g/cm³ |
| Boiling Point | 523.1 °C at 760 mmHg |
| Flash Point | 270.2 °C |
| LogP | 5.636 |
These properties indicate that PMMPC is a lipophilic compound, which may influence its absorption and distribution in biological systems .
Research indicates that PMMPC exhibits biological activity primarily through the inhibition of specific enzyme pathways. One of the notable pathways affected by PMMPC is the inhibition of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism and has implications for conditions such as obesity and metabolic syndrome .
Antimicrobial Activity
PMMPC has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that PMMPC possesses significant antibacterial activity, with an IC50 value indicating effective inhibition at low concentrations. For instance, the compound was tested against Escherichia coli and demonstrated potent bacteriostatic effects .
Cytotoxicity
The cytotoxic effects of PMMPC were assessed in various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment. The mechanism appears to involve apoptosis induction in cancer cells, which was confirmed through flow cytometry analyses .
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial efficacy of PMMPC against Gram-positive and Gram-negative bacteria.
- Methodology : A series of dilution assays were performed to determine Minimum Inhibitory Concentrations (MICs).
- Results : PMMPC showed MIC values ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and E. coli, indicating strong antibacterial properties.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of PMMPC on human breast cancer cell lines.
- Methodology : MTT assays were conducted to measure cell viability post-treatment with varying concentrations of PMMPC.
- Results : The compound reduced cell viability significantly at concentrations above 10 µg/mL, with IC50 values around 15 µg/mL, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate?
- Methodological Answer : Synthesis typically involves coupling carbamate precursors with substituted phenoxypropyl intermediates. For example, carbamate formation can be achieved using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine). Post-synthesis purification often employs silica gel chromatography with ethyl acetate/hexane gradients (30:70) to isolate isomers .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of acid to amine) and monitor intermediates via TLC or LC-MS.
Q. How can spectroscopic techniques (FT-IR, FT-Raman) validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Focus on characteristic peaks for carbamate C=O (1680–1720 cm⁻¹) and aryl ether C-O (1200–1250 cm⁻¹).
- FT-Raman : Detect vibrational modes of phenyl rings (1600 cm⁻¹) and methyl groups (2800–3000 cm⁻¹).
- Validation : Compare experimental spectra with density functional theory (DFT)-computed vibrational frequencies (B3LYP/6-311++G(d,p) basis set) to resolve ambiguities .
- Data Table :
| Vibrational Mode | Experimental (cm⁻¹) | DFT-Computed (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| C=O Stretch | 1710 | 1705 | 0.29 |
| Aryl C-O Stretch | 1235 | 1240 | 0.40 |
Q. What stability precautions are necessary for handling this carbamate derivative?
- Methodological Answer : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to polar solvents (e.g., water, methanol) .
Advanced Research Questions
Q. How can DFT-based quantum mechanical studies elucidate electronic properties and reactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate energy gaps (ΔE) to predict charge transfer behavior (e.g., ΔE < 3 eV suggests high reactivity).
- NBO Analysis : Identify hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stereoelectronic effects.
- Hyperpolarizability : Use first-order hyperpolarizability (β) to assess nonlinear optical potential.
- Software : Gaussian 09 with B3LYP functional and 6-311++G(d,p) basis set .
Q. What strategies resolve stereochemical contradictions in synthesis (e.g., enantiomer separation)?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® OD columns with 20% MeOH-DMEA (0.2%) in supercritical CO₂ (100 bar, 35°C) for enantiomer resolution.
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with DFT-simulated electronic transitions .
Q. How can molecular docking predict biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize receptors with carbamate-binding pockets (e.g., acetylcholinesterase).
- Docking Protocols : Use AutoDock Vina with Lamarckian GA (grid spacing: 0.375 Å). Validate poses via MD simulations (AMBER, 100 ns) to assess binding stability.
- Key Metrics : Binding energy (ΔG ≤ –8 kcal/mol), hydrogen bond interactions, and hydrophobic contacts .
Contradictions and Data Gaps
- Stereochemical Stability : Computational studies predict high enantiomer stability (ΔΔG > 2 kcal/mol), but experimental data on racemization under physiological conditions are lacking .
- Metabolic Pathways : While carbamates generally undergo hydrolysis, specific metabolites for this compound require LC-MS/MS profiling (e.g., using Q-TOF systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
